Enantiomer Configuration: (1S,2R) vs. (1R,2S)
The target compound bears the (1S,2R) absolute configuration derived from (1S,2R)-(+)-norephedrine. The (1S,2R)-norephedrine scaffold has been employed as a chiral auxiliary and ligand for enantioselective transformations, including the asymmetric addition of diethylzinc to aldehydes [1]. The (1R,2S) enantiomer (available as CAS 187324-63-6) would produce the opposite sense of asymmetric induction in any chiral-auxiliary-mediated transformation. The target compound has two defined atom stereocenters and zero undefined stereocenters, ensuring a single, well-defined diastereomer [2].
| Evidence Dimension | Absolute configuration (C1–C2 stereochemistry) |
|---|---|
| Target Compound Data | (1S,2R) – derived from (+)-norephedrine |
| Comparator Or Baseline | (1R,2S) enantiomer; (1S,2S) and (1R,2R) diastereomers |
| Quantified Difference | Opposite enantiomer yields opposite sense of asymmetric induction; diastereomers produce different spatial arrangement of phenyl/hydroxy groups |
| Conditions | 2D structure and InChI stereochemical descriptors from PubChem [2]; stereochemical outcome inferred from (1S,2R)-norephedrine literature precedent [1] |
Why This Matters
Selection of the correct enantiomer is critical for achieving the desired absolute configuration in downstream chiral products; procurement of the (1R,2S) enantiomer instead would invert the stereochemical outcome of any auxiliary-mediated reaction.
- [1] Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96 (2), 835–876. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 117063556, N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/117063556 (accessed 2026-04-30). View Source
